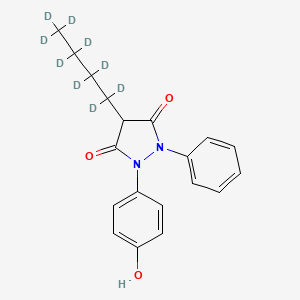
Oxyphenbutazone-d9
Übersicht
Beschreibung
Oxyphenbutazone-d9 is the labeled form of Oxyphenbutazone . It is a nonsteroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone . It was withdrawn from markets worldwide in the mid-1980s due to bone marrow suppression and the risk of Stevens–Johnson syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C19H11D9N2O3 . The molecular weight is 333.43 . The structure of Oxyphenbutazone, the parent compound of this compound, can be found on various chemical databases .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H11D9N2O3, and its molecular weight is 333.43 . The parent compound, Oxyphenbutazone, has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 .Wissenschaftliche Forschungsanwendungen
1. Veterinary Medicine and Animal Studies
Oxyphenbutazone and its derivatives, including Oxyphenbutazone-d9, have been studied extensively in veterinary medicine. For instance, a method was developed to determine oxyphenbutazone residues in the urine of several animal species, emphasizing its importance in monitoring drug residues in animals (Igualada & Moragues, 2005). Another study focused on the analysis of phenylbutazone residues in horse tissues, highlighting oxyphenbutazone as a significant metabolite (Boison et al., 2016).
2. Analytical Methods in Drug Testing
This compound has been instrumental in developing analytical methods for drug testing. A research project utilized this compound as an internal standard for the determination of phenylbutazone and oxyphenbutazone in animal urine by liquid chromatography-mass spectrometry (Igualada & Moragues, 2005). This development is crucial for accurate and reliable drug testing in various fields.
3. Pharmacokinetic Studies
Oxyphenbutazone has been the subject of pharmacokinetic studies to understand its behavior in biological systems. For example, the analysis of phenylbutazone and oxyphenbutazone in equine plasma was a significant focus to understand their behavior and metabolism in horses (You et al., 2009). This is vital for drug safety and efficacy in veterinary medicine.
4. Drug Interactions and Molecular Mechanisms
The study of oxyphenbutazone also extends to its interactions with other substances and molecular mechanisms. Interactions of oxyphenbutazone with different cyclodextrins in aqueous medium and in the solid state have been investigated to understand how it behaves in different environments and how it can be effectively utilized in pharmaceutical formulations (Veiga & Merino, 2002).
Wirkmechanismus
Safety and Hazards
Oxyphenbutazone-d9 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . The parent compound, Oxyphenbutazone, was withdrawn from markets due to bone marrow suppression . It may raise the risk of heart and blood vessel problems like heart attack and stroke .
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-ZNZAITRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676095 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-23-9 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


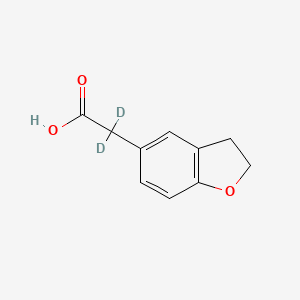
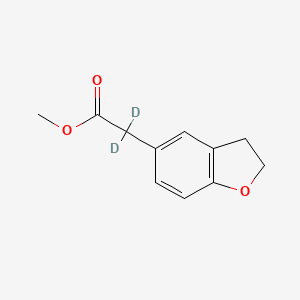
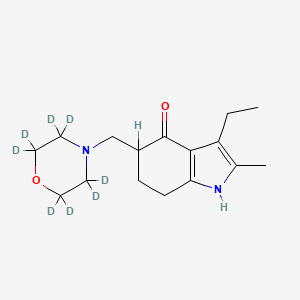
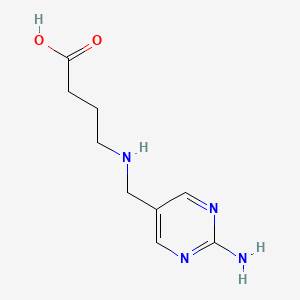



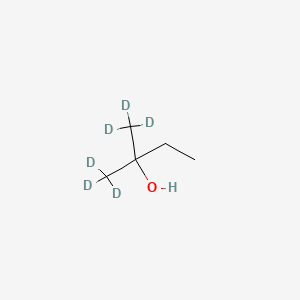

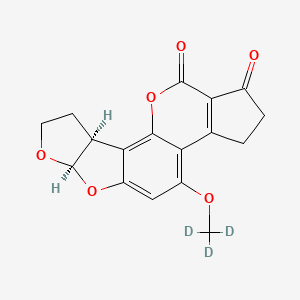
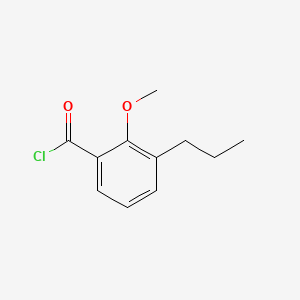
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
